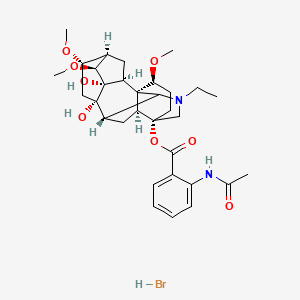

ラパコニチン臭化水素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

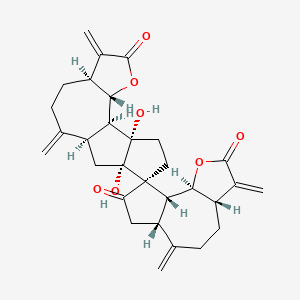

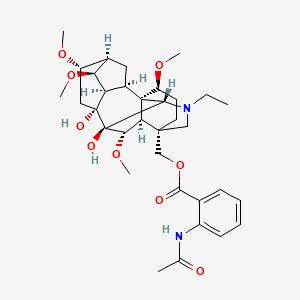

Lappaconitine hydrobromide is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic effects and non-addictive properties, making it a valuable alternative to traditional painkillers .

科学的研究の応用

Lappaconitine hydrobromide has a wide range of scientific research applications:

作用機序

Target of Action

Lappaconitine hydrobromide primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

The compound acts as a sodium channel blocker . By blocking these channels, it inhibits the rapid influx of sodium ions during the depolarization phase of an action potential. This action can lead to a decrease in the excitability of neurons, thereby exerting its analgesic and antiarrhythmic effects .

Biochemical Pathways

Lappaconitine hydrobromide affects several biochemical pathways. It has been found to significantly impact retinol metabolism and glycerophospholipid metabolism , which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism , arachidonic acid metabolism , and alanine, aspartate, and glutamate metabolism .

生化学分析

Biochemical Properties

Lappaconitine Hydrobromide has been shown to have anti-inflammatory effects . It is known to interact with various types of ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Lappaconitine Hydrobromide influences cell function by modulating the activity of ion channels, which are critical for maintaining cellular homeostasis

Molecular Mechanism

The molecular mechanism of Lappaconitine Hydrobromide involves the blockade of Na+ channels, leading to a decrease in the rate of depolarization, slowing of impulse propagation, and a decrease in the excitability in the conductive system of the heart . This mechanism is characteristic of class IC antiarrhythmics .

Temporal Effects in Laboratory Settings

It is known that the compound has a slow onset of action but a long duration of effect .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of lappaconitine hydrobromide involves several steps. Initially, the lappaconite tuber is crushed and soaked in alcohol. The mixture is then percolated, and the percolate is concentrated under vacuum conditions .

Industrial Production Methods

In industrial settings, lappaconitine hydrobromide is often produced by creating a supramolecular complex with the monoammonium salt of glycyrrhizic acid. This method enhances the drug’s stability and modifies its release mechanism .

化学反応の分析

Types of Reactions

Lappaconitine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination and acids for hydrolysis . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs.

Major Products Formed

The major products formed from these reactions include brominated derivatives and hydrolyzed compounds, which can be further utilized in various pharmaceutical applications .

類似化合物との比較

Similar Compounds

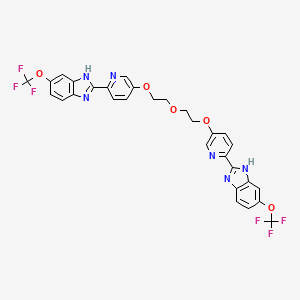

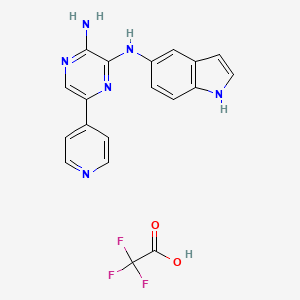

Lappaconitine trifluoroacetate: Another derivative of lappaconitine with similar analgesic properties.

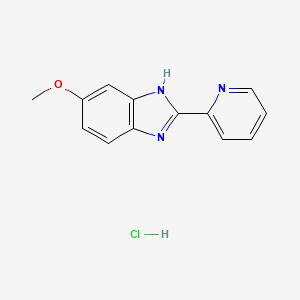

Allapinin: A widely used antiarrhythmic drug that shares a similar mechanism of action with lappaconitine hydrobromide.

Uniqueness

Lappaconitine hydrobromide is unique due to its strong analgesic effects combined with its non-addictive properties. This makes it a valuable alternative to traditional painkillers, which often come with the risk of addiction .

特性

CAS番号 |

97792-45-5 |

|---|---|

分子式 |

C32H45BrN2O8 |

分子量 |

665.6 g/mol |

IUPAC名 |

[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide |

InChI |

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19?,20?,22?,23?,24?,25?,26?,27?,29-,30+,31+,32+;/m1./s1 |

InChIキー |

CFFYROOPXPKMEQ-CYIKHHRLSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |

異性体SMILES |

CCN1C[C@@]2(CCC([C@@]34C2CC(C31)[C@]5(CC(C6CC4[C@@]5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |

正規SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Allapinin; Lappaconiti hydrobromidum; Lappaconitine hydrobromide; Allapinine; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)